molecular formula C9H13F3N4O B2760842 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448129-71-2

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2760842
CAS No.: 1448129-71-2
M. Wt: 250.225
InChI Key: QXHBDDIFHJGKGH-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 1-ethylurea with a pyrazole derivative containing a trifluoromethyl group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another compound with a trifluoromethyl group, used in similar applications.

    1-ethyl-3-methylimidazolium trifluoromethanesulfonate: Shares structural similarities and is used in related fields.

Uniqueness

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-2-13-8(17)14-4-6-16-5-3-7(15-16)9(10,11)12/h3,5H,2,4,6H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBDDIFHJGKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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